molecular formula C7H11IN2O B1587241 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole CAS No. 575452-22-1

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

Cat. No. B1587241
M. Wt: 266.08 g/mol
InChI Key: XPDWYXNGYUFNEG-UHFFFAOYSA-N
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Description

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole (IEP) is an organic compound that is widely used in scientific research applications. It is an important intermediate in the synthesis of a variety of compounds, and has been used in a variety of biochemical and physiological studies. IEP has been used in the synthesis of a variety of organic compounds, particularly those with halogenated substituents. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Annular Tautomerism Studies

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole and its derivatives are studied for their structural characteristics, particularly regarding tautomerism. A study by Cornago et al. (2009) used X-ray crystallography and NMR spectroscopy to analyze the structures of NH-pyrazoles, including a variety of substituted pyrazoles. They explored how these compounds form stable hydrogen bonds and tautomers, which are crucial for understanding their reactivity and potential applications (Cornago et al., 2009).

Synthesis and Modification

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole derivatives are valuable synthetic intermediates. Mažeikaitė et al. (2014) developed a synthetic route for these compounds, investigating their protection reactions and the migration of ethoxyethyl protecting groups. Their research provides insight into the synthetic possibilities of these compounds, which are important in developing new chemical entities (Mažeikaitė et al., 2014).

Electrochemical Behavior

The electrochemical behavior of pyrazole derivatives, including those similar to 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole, has been studied. Costea et al. (2006) investigated the voltammetric behavior of these compounds in nonaqueous media. Such studies are essential for understanding the properties of pyrazoles in various chemical and biological processes (Costea et al., 2006).

Pyrazole-Based Pharmaceuticals

Research into pyrazole compounds, including 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole derivatives, has implications in the pharmaceutical industry. Tollefson et al. (2010) explored 1H-Pyrazolo[4,3-d]pyrimidines, a class of compounds structurally related to 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole, as potent inhibitors in a pharmaceutical context. Their work demonstrates the potential for these compounds to act as inhibitors in various therapeutic applications (Tollefson et al., 2010).

NMR Chemical Shift Studies

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole derivatives are also important in the study of NMR chemical shifts. Research by Cabildo et al. (1984) provided data on 13C shielding for various pyrazole derivatives. This research aids in the characterization and identification of these compounds in various scientific and industrial applications (Cabildo et al., 1984).

properties

IUPAC Name

1-(1-ethoxyethyl)-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2O/c1-3-11-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDWYXNGYUFNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405105
Record name 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

CAS RN

575452-22-1
Record name 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Iodo-1H-pyrazole (3.0 g) was suspended in benzene (150 mL) and the suspension was heated while stirring. Ethyl vinyl ether (4.4 mL) was added thereto, concentrated HCl was added dropwise thereto, and the resulting mixture was stirred at 60° C. for 3 hours. After completion of the reaction, the resulting mixture was concentrated by evaporation under a reduced pressure, and the residue was neutralized using aqueous saturated sodium hydrogen carbonate (10 mL). The resulting mixture was extracted with ethyl acetate (50 mL) and the extract was washed successively with distilled water (100 mL). The organic layer was dried over anhydrous magnesium sulfate and concentrated by evaporation under a reduced pressure. The resulting residue was purified by silica gel chromatography to obtain the title compound as a transparent yellow liquid (3.0 g, yield 73%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Mazeikaite, J Sudzius, G Urbelis… - Arkivoc, 2014 - pdfs.semanticscholar.org
A convenient synthetic route for preparation of valuable synthetic intermediates-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed. During this work protection …
Number of citations: 3 pdfs.semanticscholar.org
R Mažeikaitė - 2015 - Vilniaus universitetas
Number of citations: 0
ES Khodykina, AA Kolodina - Chemistry of Heterocyclic Compounds, 2023 - Springer
Evgeniya S. Khodykina received her MSc Chem. in 2022 from the Southern Federal University, SFedU (Russia). Currently, she is a PhD student and junior researcher at the Department …
Number of citations: 0 link.springer.com
SF Vasilevsky, EV Tretyakov, J Elguero - 2002 - Elsevier
Publisher Summary This chapter discusses the compounds that have two important functionalities in the same molecule: acetylene (69MI2; 78MI3) and pyrazole (67MI1; 84MI2; 96MI1). …
Number of citations: 58 www.sciencedirect.com
DN Korolev, NA Bumagin - Tetrahedron letters, 2005 - Elsevier
PdCl 2 –EDTA complex 1 is an efficient catalyst for the Suzuki–Miyaura reactions of aryl and heteroaryl halides with aryl(heteroaryl)boronic acids in water at 20–100C. Aryl iodides and …
Number of citations: 83 www.sciencedirect.com
IV Taydakov, SS Krasnoselskiy… - Synthetic …, 2011 - Taylor & Francis
A simple and convenient two-step method for the synthesis of the title compound 1 was developed using N-protected 4-pyrazolilmagnesium bromide 9 as a key intermediate. Laborious …
Number of citations: 15 www.tandfonline.com
K Wang - 2017 - oaktrust.library.tamu.edu
MOFs are ideal platforms to immobilize porphyrins and their derivatives. MOF’s high surface areas and rigid structures not only make porphyrin moieties approachable substrates but …
Number of citations: 3 oaktrust.library.tamu.edu

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